4-(3-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Description
4-(3-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the compound's utility in synthesizing various heterocyclic structures, which are pivotal in medicinal chemistry and material science. For instance, studies have explored the cycloaddition reactions of azides to isothiazole dioxides, leading to the synthesis of thiadiazabicyclo[3.1.0]hexene derivatives and their subsequent thermal rearrangement to thiazete dioxides, 1,2,6-thiadiazine dioxides, and pyrazoles. These reactions are optimized to yield synthetically useful compounds, showcasing the compound's versatility in creating complex molecular architectures (Clerici et al., 1996).
Tautomerism Studies
Further research has delved into the tautomerism of curcuminoid NH-pyrazoles, highlighting the structural dynamics of NH-pyrazoles derivatives. X-ray crystallography and NMR spectroscopy studies have elucidated the tautomerism in both solution and solid states, providing insights into the stability and reactivity of such compounds (Cornago et al., 2009).
Synthetic Utility in Organic Chemistry
The compound also finds applications in the synthesis of five and six-membered heterocycles with masked (or unmasked) aldehyde functionality. This showcases its utility as a synthon for regiospecific synthesis, contributing significantly to the toolbox of organic chemists for constructing complex molecules with potential biological activities (Mahata et al., 2003).
Contribution to Material Science
Additionally, research has demonstrated the precursor role of related compounds in synthesizing novel materials, such as the facile synthesis of dihydrothieno[3,4-b]thiophene dioxides. These compounds serve as synthetic equivalents for constructing more complex structures, illustrating the broader implications of this chemical compound in material science and organic synthesis (Chou & Tsai, 1991).
Advances in Heterocyclic Chemistry
Explorations into heterocyclic fused dihydrothiophene S,S-dioxides have underscored the compound's potential as a precursor to heterocyclic o-quinodimethanes. These studies contribute to the field of heterocyclic chemistry by providing methods for generating complex heterocyclic systems, which are crucial in developing pharmaceuticals and agrochemicals (Chaloner et al., 1992).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1-[2-(3-methoxyphenyl)ethyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-18-8-6-17(7-9-18)24-21-15-30(26,27)14-20(21)23(13-22(24)25)11-10-16-4-3-5-19(12-16)29-2/h3-9,12,20-21H,10-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOJIFBFXVFXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.